molecular formula C19H22N4O3 B10854161 N-desethyl Metonitazene (hydrochloride)

N-desethyl Metonitazene (hydrochloride)

Cat. No.: B10854161
M. Wt: 354.4 g/mol
InChI Key: IKAGAOZPALXGDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-desethyl Metonitazene (hydrochloride) involves the reduction of metonitazene. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for N-desethyl Metonitazene (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.

Chemical Reactions Analysis

Types of Reactions: N-desethyl Metonitazene (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxidized derivatives of N-desethyl Metonitazene.

    Reduction: Further reduced forms of N-desethyl Metonitazene.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-desethyl Metonitazene (hydrochloride) has several scientific research applications, including:

Mechanism of Action

N-desethyl Metonitazene (hydrochloride) exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR). It binds to the MOR, leading to the activation of downstream signaling pathways that result in analgesic and euphoric effects. The molecular targets involved include the G-protein coupled receptors (GPCRs) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation .

Comparison with Similar Compounds

N-desethyl Metonitazene (hydrochloride) is similar to other benzimidazole opioids such as:

  • Etonitazene
  • Isotonitazene
  • N-desethyl Isotonitazene
  • Etodesnitazene

Uniqueness: N-desethyl Metonitazene (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. It is a metabolite of metonitazene and has similar potency to its parent compound .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

InChI

InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3

InChI Key

IKAGAOZPALXGDX-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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